molecular formula C19H21NO B336598 1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE

1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE

Cat. No.: B336598
M. Wt: 279.4 g/mol
InChI Key: HSIPZUWKOSTQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE is an organic compound that features a biphenyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE typically involves the reaction of 4-methylpiperidine with 4-biphenylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE involves its interaction with specific molecular targets in biological systems. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE can be compared with other similar compounds, such as:

    1-(4-Biphenylylcarbonyl)-4-ethylpiperidine: This compound has an ethyl group instead of a methyl group on the piperidine ring, which can affect its chemical and biological properties.

    1-(4-Biphenylylcarbonyl)-4-phenylpiperidine: This compound has a phenyl group on the piperidine ring, which can lead to different interactions with biological targets. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H21NO/c1-15-11-13-20(14-12-15)19(21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3

InChI Key

HSIPZUWKOSTQMR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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